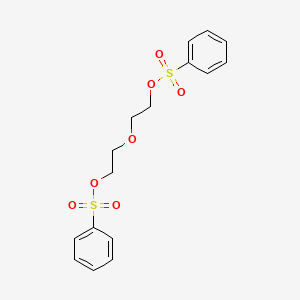![molecular formula C23H41ClN2O2 B14455002 N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride CAS No. 75730-19-7](/img/structure/B14455002.png)
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride is a chemical compound known for its unique structure and properties It is composed of a tetradecan-1-aminium chloride backbone with a 4-nitrophenylmethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride typically involves the reaction of tetradecan-1-amine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: N,N-Dimethyl-N-[(4-aminophenyl)methyl]tetradecan-1-aminium chloride
Reduction: N,N-Dimethyl-N-[(4-nitrosophenyl)methyl]tetradecan-1-aminium chloride
Substitution: Compounds with different functional groups replacing the benzyl group
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The compound may also disrupt cellular processes by interfering with membrane integrity or enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-nitrosoaniline
- N,N-Dimethyl-4-nitroaniline
- N,N-Dimethyl-N-[(4-aminophenyl)methyl]tetradecan-1-aminium chloride
Uniqueness
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride is unique due to its specific structure, which combines a long alkyl chain with a nitrophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
75730-19-7 |
|---|---|
Molekularformel |
C23H41ClN2O2 |
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
dimethyl-[(4-nitrophenyl)methyl]-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H41N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-25(2,3)21-22-16-18-23(19-17-22)24(26)27;/h16-19H,4-15,20-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FIKCGWPWAZGDHG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


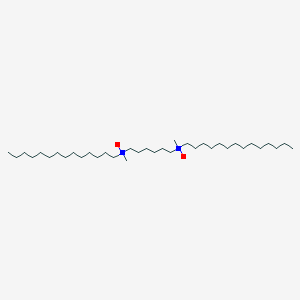
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
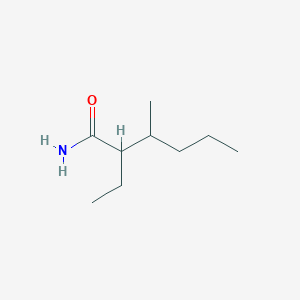
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
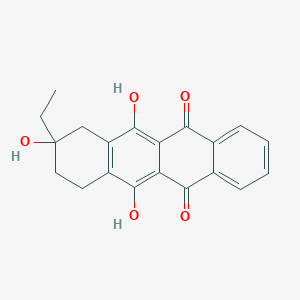
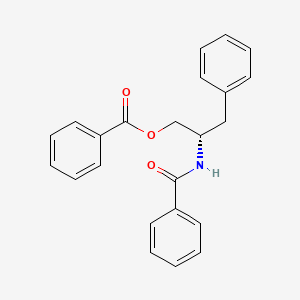
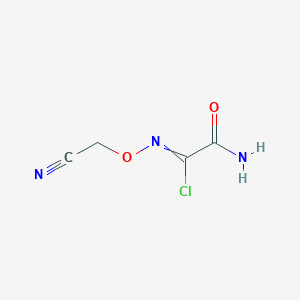

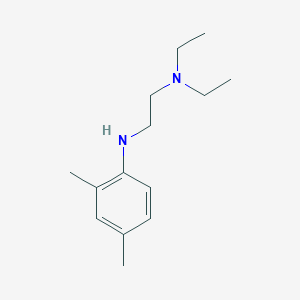
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)


![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
